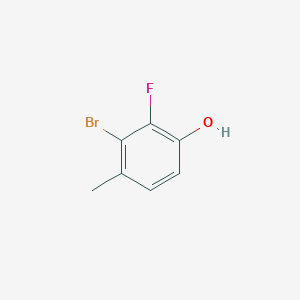

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

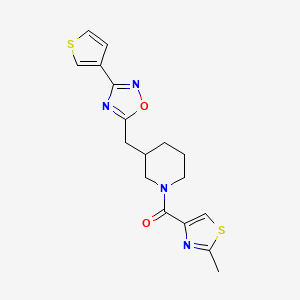

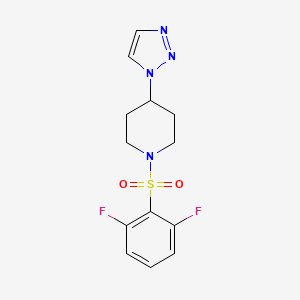

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The odor of thiazole is reminiscent of pyridine. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine) , which plays a crucial role in energy release from carbohydrates during metabolism and normal nervous system functioning .

Synthesis Analysis

The synthesis of this compound involves the construction of the thiazole ring. Various synthetic routes exist, including cyclization reactions between appropriate precursors. Researchers have explored diverse methods to access this compound, aiming for high yields and purity. These synthetic strategies often involve the introduction of the cyclopropyl group, followed by the selective alkylation at the 2,4-dimethyl positions. Detailed studies on reaction conditions, reagents, and optimization are essential for efficient synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of the thiazole ring, with the cyclopropyl group attached to one of the carbon atoms. The arrangement of atoms and bond angles significantly influences its chemical properties and biological activity. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise molecular structure .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. Electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom are common transformations. Researchers investigate its reactivity with different electrophiles and nucleophiles, leading to the synthesis of derivatives with modified functional groups. These reactions play a crucial role in designing novel compounds with improved properties .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-5-8(13-6(2)10-5)9(12)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISCNQQIQPKQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)

![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)

![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)